Propanamide, 3-(dodecylthio)-

Description

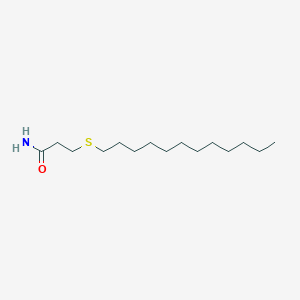

Propanamide, 3-(dodecylthio)- (IUPAC name: 3-[(Dodecylthio)propanamide]) is an organosulfur compound characterized by a propanamide backbone substituted with a dodecylthio (-S-C₁₂H₂₅) group at the third carbon.

Properties

CAS No. |

21790-36-3 |

|---|---|

Molecular Formula |

C15H31NOS |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

3-dodecylsulfanylpropanamide |

InChI |

InChI=1S/C15H31NOS/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H2,16,17) |

InChI Key |

QAUOEZAIEDZYKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 3-(dodecylthio)- typically involves the reaction of propanamide with a dodecylthio compound. One common method is the nucleophilic substitution reaction, where the dodecylthio group is introduced to the propanamide molecule. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of propanamide, 3-(dodecylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Amide Hydrolysis

The amide group in this compound undergoes hydrolysis under acidic conditions, as demonstrated by studies on structurally related systems.

Reaction Mechanism

-

Conditions : Optimal hydrolysis occurs at pH 0–3 , where the amide exists in its neutral form.

-

Mechanistic Pathway :

| Protonation State | Reaction Barrier (Gas Phase vs. Solution) | Preferred Pathway |

|---|---|---|

| Neutral (pH 0–3) | Lower barrier in solution | Concerted |

| Protonated | Higher barrier | Stepwise |

| Deprotonated | Not favored | — |

Experimental Insights :

-

Computational studies (B3LYP density functional method) confirm that the neutral form’s hydrolysis is kinetically and thermodynamically favored .

-

The reaction is pH-dependent, with no significant hydrolysis observed under basic conditions.

Thio-Michael Addition (Inference from Analogous Systems)

-

General Reaction : Thiols (R–SH) add to α,β-unsaturated amides. While Propanamide, 3-(dodecylthio)- lacks an α,β-unsaturated system, its amide group can activate electrophilic sites in related reactions .

-

Catalytic Systems : Ionic liquids like [Nmm-PDO][Gly] enhance reactivity via hydrogen bonding with the amide carbonyl (Table 1) .

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| [Nmm-PDO][Gly] | H₂O | 10 | 96 |

| [Nmm-PDO][OAc] | H₂O | 10 | 85 |

| Catalyst-free | H₂O | 24 | Trace |

Key Observations :

-

The hydroxyl groups in ionic liquids polarize the amide carbonyl, increasing electrophilicity .

-

Gram-scale syntheses of similar thioethers achieve 82% yield , highlighting practical applicability .

Thioether Reactivity

The dodecylthio (–S–C₁₂H₂₅) group exhibits limited reactivity under standard conditions, but oxidative transformations (e.g., to sulfoxides or sulfones) are plausible, though not explicitly documented for this compound.

Scientific Research Applications

Propanamide, 3-(dodecylthio)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential antibacterial properties and can be used in the development of new antibiotics.

Medicine: It is being studied for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: The compound can be used as a surfactant in various industrial applications, including detergents and emulsifiers.

Mechanism of Action

The mechanism of action of propanamide, 3-(dodecylthio)- involves its interaction with cellular membranes. The dodecylthio group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following propanamide derivatives are selected for comparison based on substituent diversity and relevance to industrial applications:

Key Observations:

- Thioether vs. Amine Groups: The dodecylthio group in the target compound introduces sulfur-based hydrophobicity, contrasting with the basic diethylamino group in CAS 61237-18-1. This difference impacts solubility; sulfur-containing compounds may exhibit lower polarity compared to amine derivatives .

- Chain Length Effects : The dodecyl (C₁₂) chain in the target compound is shorter than the heptadecyl (C₁₇) chain in CAS 61237-18-1, suggesting differences in micelle formation or melting points. Longer alkyl chains typically enhance thermal stability .

- Ester vs. Amide Backbone: The propanoic acid ester (CAS 69075-62-3) shares the dodecylthio group but lacks the amide functionality, likely reducing hydrogen-bonding capacity compared to propanamide derivatives .

Industrial and Regulatory Considerations

- High-Volume Use: The propanoic acid derivative (CAS 69075-62-3) is subject to significant new use reporting (SNUR) requirements at 10,000 kg/year, indicating industrial-scale applications, possibly as a surfactant or stabilizer . This regulatory framework may extend to structurally similar compounds like Propanamide, 3-(dodecylthio)- if produced at comparable volumes.

- Polymer Synthesis: Analogous to 3-chloro-N-phenyl-phthalimide (), sulfur-containing amides could serve as monomers for polyimides or thioether-linked polymers, leveraging sulfur’s electron-rich nature for enhanced material properties .

Physicochemical Properties

- Thermal Stability: Thioether groups generally lower thermal stability compared to ethers but may improve oxidative resistance. This contrasts with phenolic esters (CAS 69075-62-3), which might degrade at high temperatures due to ester hydrolysis .

Biological Activity

Introduction

Propanamide, 3-(dodecylthio)- is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

Propanamide, 3-(dodecylthio)- is characterized by a long hydrophobic dodecyl chain attached to a propanamide backbone. This structure contributes to its amphiphilic nature, allowing it to interact with biological membranes effectively. The compound's molecular formula is C_{15}H_{31}NOS, and its systematic name reflects its functional groups and structural features.

Biological Activity

The biological activity of Propanamide, 3-(dodecylthio)- can be attributed to several mechanisms:

- Membrane Interaction : The dodecyl group enhances the compound's ability to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing membrane fluidity.

- Signaling Pathways : Preliminary studies suggest that this compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Effects on Cellular Processes

Research indicates that Propanamide, 3-(dodecylthio)- exhibits several notable effects on cellular processes:

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its ability to disrupt bacterial cell membranes.

Case Studies

-

Cytotoxicity in Cancer Cells

- A study conducted on HeLa cells revealed that treatment with Propanamide, 3-(dodecylthio)- resulted in a dose-dependent decrease in cell viability. At concentrations above 50 µM, significant apoptosis was observed, with increased levels of caspase-3 activity indicating activation of the apoptotic pathway.

-

Antimicrobial Efficacy

- In another investigation, Propanamide, 3-(dodecylthio)- was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent for bacterial infections.

Data Summary

| Property | Result |

|---|---|

| Molecular Formula | C_{15}H_{31}NOS |

| Cytotoxic Concentration | >50 µM (HeLa cells) |

| MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 32 µg/mL |

Research Findings

Recent research highlights the potential of Propanamide, 3-(dodecylthio)- as a dual-action agent with both cytotoxic and antimicrobial properties. Further investigations are warranted to explore its pharmacokinetics, optimal dosing strategies, and possible side effects.

Future Directions

Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound.

- Formulation Development : To enhance bioavailability and target delivery systems for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(dodecylthio)propanamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions, where 3-(dodecylthio)propanoic acid is reacted with ammonia or a primary amine under catalytic conditions (e.g., HATU or DCC as coupling agents). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. The dodecylthio group may cause solubility challenges in polar solvents, necessitating use of DMSO or THF for characterization .

Q. How should researchers characterize the structural and physicochemical properties of 3-(dodecylthio)propanamide?

- Methodological Answer :

- NMR : In H NMR, expect a triplet at ~2.5–2.7 ppm (CH-S), a multiplet at 1.2–1.4 ppm (dodecyl chain CH), and a singlet at ~6.5 ppm (amide NH). C NMR should show a carbonyl signal at ~170 ppm and sulfur-adjacent carbons at ~35–40 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] peaks; fragmentation patterns will highlight cleavage of the dodecylthio group.

- Thermal Analysis : TGA can assess thermal stability, with decomposition expected above 200°C due to the long alkyl chain .

Q. What safety precautions are critical when handling 3-(dodecylthio)propanamide?

- Methodological Answer : Use PPE (gloves, goggles) in a fume hood. The compound’s SDS should outline hazards (e.g., irritant properties, potential for sulfur-related toxicity). Storage at 4°C under nitrogen is advised to prevent oxidation of the thioether group. Waste disposal must follow institutional guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How does the dodecylthio moiety influence the compound’s self-assembly or surfactant behavior in aqueous systems?

- Methodological Answer : Conduct dynamic light scattering (DLS) and surface tension measurements to determine critical micelle concentration (CMC). Compare with shorter-chain analogs (e.g., hexylthio derivatives) to isolate chain-length effects. Molecular dynamics simulations (e.g., GROMACS) can model hydrophobic interactions. Note that the thioether group may reduce polarity compared to ether analogs, impacting micelle stability .

Q. What experimental strategies resolve contradictions in spectroscopic data for 3-(dodecylthio)propanamide derivatives?

- Methodological Answer : If NMR signals overlap (e.g., dodecyl chain protons), use C DEPT or 2D HSQC to assign peaks. For ambiguous mass fragments, high-resolution MS (HRMS-TOF) provides exact mass validation. If crystallinity is poor for X-ray diffraction (XRD), consider co-crystallization with thiourea or using synchrotron radiation. Cross-validate with computational IR/Raman spectra (Gaussian software) .

Q. How can researchers design experiments to study the compound’s reactivity in sulfur-specific catalytic systems?

- Methodological Answer : Use model reactions (e.g., oxidation with HO to sulfoxide/sulfone) monitored by TLC and H NMR. Kinetic studies under varying pH/temperature can elucidate mechanisms. Compare with DFT-calculated transition states (B3LYP/6-31G* basis set). For catalytic applications (e.g., thiol-ene click chemistry), quantify yields via GC-MS and assess regioselectivity .

Guidance for Experimental Design

- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to address oxidation artifacts. Use triplicate samples for statistical validation .

- Advanced Characterization : For crystallography, SHELXL refinement ( ) is recommended for resolving disorder in the dodecyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.